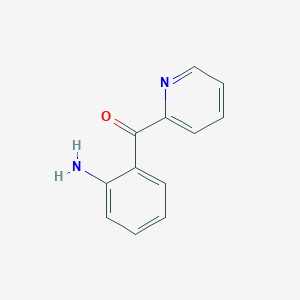

7-硝基-2,3,4,5-四氢-1,4-苯并噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine and related derivatives has been explored through various chemical routes. The nitration of tetrahydro-1H-3-benzazepine yields the corresponding 7-nitro derivatives, which can be further modified through classical procedures (Pecherer, Sunbury, & Brossi, 1971). Additionally, innovative methods have been developed for the synthesis of related structures, offering insights into the versatility and potential modifications of the core structure (Kouznetsov et al., 1997).

Molecular Structure Analysis

The molecular structure and crystallization behavior of derivatives of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine have been extensively studied. These analyses provide a foundation for understanding the compound’s reactivity and potential applications. The crystal structures of several closely related compounds have been reported, elucidating the intermolecular interactions and molecular conformations (Blanco, Palma, Cobo, & Glidewell, 2012).

Chemical Reactions and Properties

The chemical reactions and properties of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives are characterized by their ability to undergo various functional group transformations. Studies have shown the feasibility of nitration, bromination, allylation, and other reactions, providing a pathway for the synthesis of a wide range of compounds with potential bioactivity (Kouznetsov et al., 1997).

Physical Properties Analysis

The physical properties of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The detailed structural analysis through X-ray diffraction has provided insight into the compound's crystalline form, which is essential for understanding its stability and reactivity (Macías et al., 2011).

Chemical Properties Analysis

The chemical properties of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine, including its reactivity with different chemical agents and conditions, are pivotal for its potential utility. The compound's ability to participate in a variety of chemical reactions enables the synthesis of numerous derivatives with diverse biological and pharmacological properties (Pecherer, Sunbury, & Brossi, 1971).

科学研究应用

合成和衍生物

- 对四氢-1H-3-苯并哌啶及其衍生物进行硝化反应会形成7-硝基衍生物,这些衍生物可以通过经典方法进行进一步的转化(Pecherer, Sunbury, & Brossi, 1971)。

- 串联还原-还原胺化反应用于合成四氢-1,5-苯并噁唑烷和四氢-1H-1,5-苯并二氮杂烷。这涉及制备环闭合所需的硝基醛和酮(Bunce, Smith, & Lewis, 2004)。

- 合成硝基取代的4-甲基-2,3-二氢-和2,3,4,5-四氢-1H-1-苯并-2-二氮杂烯酮,其中对4-甲基-2,3-二氢-1H-1-苯并-2-二氮杂烯酮进行硝化反应会得到7-硝基衍生物,已有文献记录(Puodzhyunaite & Talaikite, 1974)。

化学结构和性质

- 对九个密切相关的四氢-1,4-环氧-1-苯并哌啶的研究显示了氢键超分子组装在各个维度中的存在,突显了这些化合物的结构复杂性和多样性(Blanco et al., 2012)。

- 立体化学在合成2-烯基-2,3,4,5-四氢-1,4-环氧-1-苯并哌啶和2-烯基-2,3,4,5-四氢-1H-1-苯并哌啶-4-醇中起着重要作用,通过详尽的核磁共振分析和X射线衍射进行了证明(Quintero, Palma, Nogueras, & Cobo, 2012)。

医学和生物应用

- 研究了某些7-硝基-2,3,4,5-四氢-1,4-苯并噁唑烷的潜在抗炎和中枢神经系统活性,强调了它们在药理学研究中的相关性(Cummings, Witte, Bowen, Lazarus, & Ekman, 1992)。

- 具有氮原子上带有电子吸引基团的新型四氢苯并噁唑烷缩醛已显示出对乳腺癌细胞的抗增殖活性,表明它们作为抗癌剂的潜力(Díaz-Gavilán et al., 2004)。

属性

IUPAC Name |

7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9/h1-2,5,10H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSJIONOSGAQDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

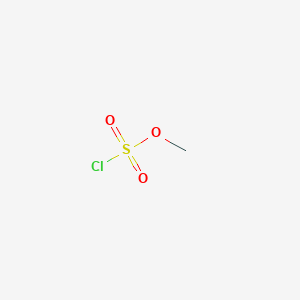

C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)

![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)

![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)